![molecular formula C7H18Cl2N2 B1389291 3-(2-Aminoethyl)piperidine dihydrochloride CAS No. 90000-30-9](/img/structure/B1389291.png)
3-(2-Aminoethyl)piperidine dihydrochloride
Overview
Description
3-(2-Aminoethyl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2 and its molecular weight is 201.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-(2-Aminoethyl)piperidine dihydrochloride, also known as 3-(2-Aminoethyl)piperidine 2HCl, is a derivative of piperazine . Piperazine compounds are known to have anthelmintic action, which means they are used to treat parasitic worm infections . They achieve this by targeting the nervous system of the parasites, causing paralysis and allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine compounds generally paralyze parasites, which allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Pharmacokinetics
It is known that piperazine, a structurally similar compound, is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Piperazine compounds are known to have an anthelmintic action, causing paralysis in parasites and allowing the host body to easily remove or expel the invading organism .
Action Environment
It is known that piperazine compounds are sensitive to air . Therefore, it is possible that the stability and efficacy of this compound could also be influenced by exposure to air.
Biochemical Analysis
Biochemical Properties
3-(2-Aminoethyl)piperidine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in modulating neurotransmitter systems . The nature of these interactions often involves binding to the receptor, leading to downstream signaling effects. Additionally, this compound can act as a ligand for various other receptors and enzymes, influencing their activity and function.
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TAAR1 can lead to changes in dopamine signaling, which affects various cellular processes . Furthermore, it has been shown to impact gene expression by altering the transcriptional activity of certain genes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors, such as TAAR1, and modulates their activity . This binding can lead to either inhibition or activation of the receptor, depending on the context. Additionally, this compound can influence enzyme activity by acting as an inhibitor or activator, thereby affecting various biochemical pathways. Changes in gene expression are also a result of its molecular interactions, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as modulating neurotransmitter systems and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by monoamine oxidase, an enzyme that degrades amine-containing compounds . This interaction can affect metabolic flux and the levels of various metabolites within the cell. Additionally, the compound’s metabolism can influence its overall biological activity and effects on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules. For example, its presence in the cytoplasm or nucleus can affect gene expression and cellular signaling pathways.
Biological Activity
3-(2-Aminoethyl)piperidine dihydrochloride is a piperidine derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by its structural features that allow it to interact with various biological targets, making it a subject of interest for studies related to neurotransmission, antimicrobial properties, and neuropharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 90000-30-9
- Molecular Formula : C8H18Cl2N2
The compound consists of a piperidine ring substituted with an aminoethyl side chain. The presence of two hydrochloride groups enhances its solubility in aqueous environments, which is advantageous for biological assays.
This compound primarily acts as a ligand for various receptors, particularly within the central nervous system (CNS). Its mechanism of action is believed to involve:
- Acetylcholine Receptor Modulation : The compound may influence cholinergic signaling by interacting with acetylcholine receptors, potentially enhancing cognitive functions or exhibiting neuroprotective effects.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits activity against certain bacterial strains, indicating potential applications in treating infections.
Neuropharmacological Effects
Research indicates that this compound may have implications in neuropharmacology. For instance, it has been studied for its effects on memory enhancement and neuroprotection in animal models.
Case Study Example :
A study on the effects of piperidine derivatives on cognitive functions demonstrated that administration of this compound improved performance in memory tasks among rodents, suggesting a role in enhancing synaptic plasticity and memory retention .
Antimicrobial Properties
The compound has shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of various piperidine derivatives, including this compound. These investigations aim to optimize its pharmacological properties while minimizing potential side effects.
Table of Related Compounds and Their Activities
Compound | Activity Type | IC50/EC50 Values |
---|---|---|
This compound | Neuroprotective | Not specified |
Compound A (similar structure) | Antimicrobial | 10 µM |
Compound B (piperazine derivative) | Antidepressant | 5 µM |
Properties
IUPAC Name |
2-piperidin-3-ylethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-4-3-7-2-1-5-9-6-7;;/h7,9H,1-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELZRWMIHYDLTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655076 | |
Record name | 2-(Piperidin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90000-30-9 | |
Record name | 2-(Piperidin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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